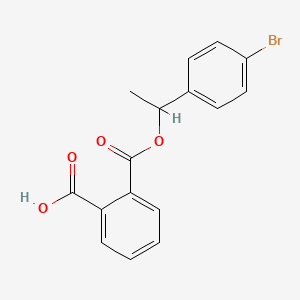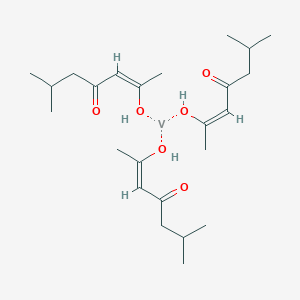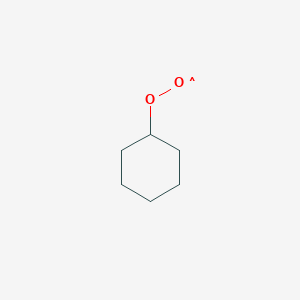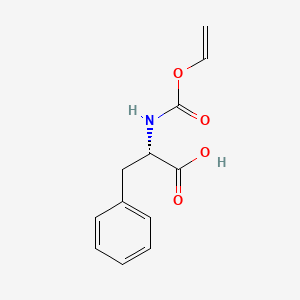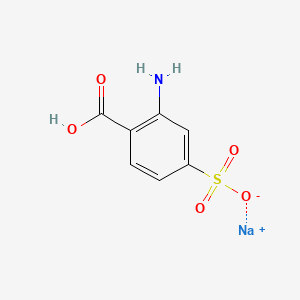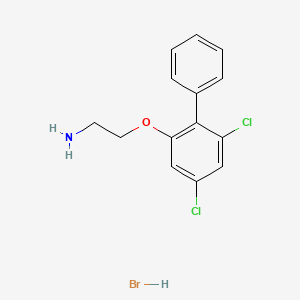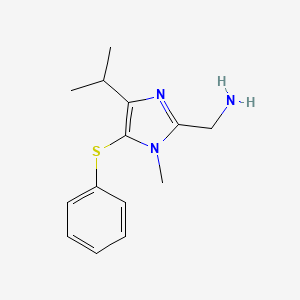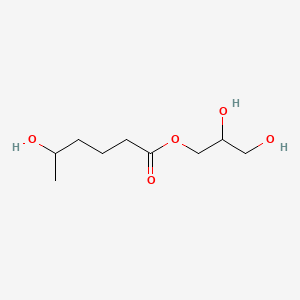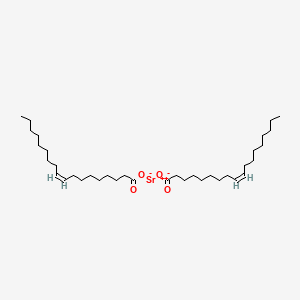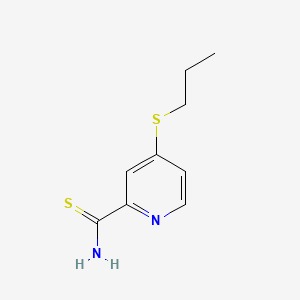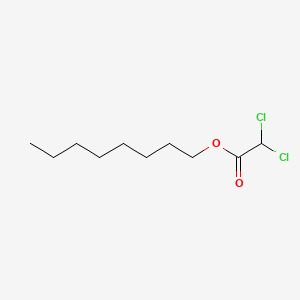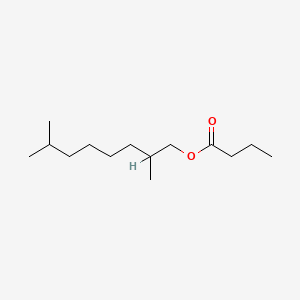
2-Ethylhexyl 2-methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-methylbutyrate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of 2-ethylhexanol and 2-methylbutyric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 2-methylbutyrate can be synthesized through an esterification reaction between 2-ethylhexanol and 2-methylbutyric acid. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid. The mixture is refluxed, and the ester is formed through the removal of water .
Industrial Production Methods
In industrial settings, the continuous production method is often employed. This involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle. The mixture undergoes total refluxing, and the crude ester is distilled and purified through a series of distillation steps .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2-methylbutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: 2-ethylhexanol and 2-methylbutyric acid with an acid catalyst like p-toluenesulfonic acid.
Hydrolysis: Water and a base or acid catalyst to break down the ester into its alcohol and acid components.
Oxidation: Strong oxidizing agents can convert the ester into corresponding acids and alcohols.
Reduction: Reducing agents can convert the ester back to its alcohol and acid components.
Major Products Formed
Hydrolysis: 2-ethylhexanol and 2-methylbutyric acid.
Oxidation: Corresponding acids and alcohols.
Reduction: 2-ethylhexanol and 2-methylbutyric acid.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-methylbutyrate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Ethylhexyl 2-methylbutyrate can be compared with other similar esters such as:
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl 2-methylbutyrate: Similar in structure and used in the fragrance industry.
2-Methylbutyl 2-methylbutyrate: Another ester with similar applications in flavors and fragrances.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Propiedades
Número CAS |
94200-09-6 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-methylbutanoate |
InChI |
InChI=1S/C13H26O2/c1-5-8-9-12(7-3)10-15-13(14)11(4)6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
CQIXPDMUKZPTPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



